What are the properties of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid?
What are the properties of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid?
An In-depth Technical Guide to 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid
Introduction
1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic building block of significant interest in the fields of medicinal chemistry and drug discovery. Its structure features a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, which is a privileged scaffold found in numerous FDA-approved drugs.[1] The strategic placement of a tert-butyl group at the N1 position and a carboxylic acid at the C3 position makes this molecule a versatile synthon for constructing more complex molecular architectures.
The tert-butyl group often enhances metabolic stability and modulates lipophilicity, while the carboxylic acid serves as a crucial functional handle for a variety of chemical transformations, including amide bond formation and esterification.[2][3] This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid for researchers and scientists engaged in drug development and synthetic chemistry.
Physicochemical and Spectroscopic Properties
The fundamental properties of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid are summarized below. These data are essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| CAS Number | 942508-00-1 | [4] |
| Molecular Formula | C₈H₁₂N₂O₂ | [4] |
| Molecular Weight | 168.19 g/mol | [4] |
| Appearance | White to off-white solid (typical) | General knowledge |
| Storage | Sealed in dry, 2-8°C | [4] |
| SMILES | O=C(O)C1=CN=N(C(C)(C)C)C=1 | [4] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid after synthesis or before use.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR is used to identify the protons in the molecule. Expected signals include a singlet for the nine equivalent protons of the tert-butyl group, distinct signals for the two aromatic protons on the pyrazole ring, and a broad singlet for the carboxylic acid proton.
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¹³C NMR provides information on the carbon skeleton. One would expect to see signals for the quaternary and methyl carbons of the tert-butyl group, the carbons of the pyrazole ring, and the carbonyl carbon of the carboxylic acid.[5]
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Infrared (IR) Spectroscopy : IR spectroscopy helps identify key functional groups. A broad absorption band is typically observed for the O-H stretch of the carboxylic acid, along with a sharp, strong peak for the C=O (carbonyl) stretch.
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Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The exact mass should correspond to the calculated value for the molecular formula C₈H₁₂N₂O₂.[4]
Synthesis and Purification
The synthesis of N-substituted pyrazole carboxylic acids can be achieved through several established routes. A common and reliable method involves the cyclocondensation of a hydrazine with a β-ketoester or a similar 1,3-dicarbonyl equivalent, followed by hydrolysis of the resulting ester.
Conceptual Synthesis Workflow
The diagram below illustrates a generalized two-step synthesis pathway. The first step forms the core pyrazole ring system, and the second step deprotects the carboxylic acid. This approach is fundamental to pyrazole chemistry.[6]
Caption: Generalized workflow for the synthesis of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid.
Detailed Experimental Protocol
This protocol is a representative example based on standard organic synthesis methodologies for pyrazoles.
Step 1: Synthesis of Ethyl 1-(tert-butyl)-1H-pyrazole-3-carboxylate
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Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butylhydrazine hydrochloride and a suitable solvent such as ethanol.
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Base Addition : Add a base (e.g., sodium ethoxide or triethylamine) to liberate the free tert-butylhydrazine. The choice of base is crucial to avoid unwanted side reactions; an alkoxide corresponding to the ester's alcohol is often preferred to prevent transesterification.
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Reactant Addition : Slowly add an equimolar amount of ethyl 2,4-dioxobutanoate (or a similar β-ketoester) to the solution. The reaction is often exothermic and may require cooling.
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Reaction Execution : Heat the mixture to reflux for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials. The cyclization reaction is driven by the formation of the stable aromatic pyrazole ring.
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Workup and Isolation : After cooling, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester.
Step 2: Hydrolysis to 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid
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Saponification : Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH).
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Reaction Monitoring : Heat the mixture to reflux and monitor the reaction by TLC until the ester spot has completely disappeared. This hydrolysis (saponification) step converts the ester to its corresponding carboxylate salt.
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Isolation and Purification : Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material or nonpolar impurities.
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Acidification : Cool the aqueous layer in an ice bath and carefully acidify with a strong acid, such as hydrochloric acid (HCl), until the pH is approximately 2-3. The desired carboxylic acid will precipitate out of the solution.
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Final Purification : Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.
Chemical Reactivity and Derivatization
The presence of both a carboxylic acid group and a substituted pyrazole ring provides two primary sites for chemical modification, making this compound a highly valuable scaffold in the synthesis of compound libraries for drug screening.
Reactions of the Carboxylic Acid Group
The carboxylic acid is the most reactive functional group and serves as a versatile handle for derivatization.
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Amide Bond Formation : The acid can be readily converted to an amide by coupling with a primary or secondary amine. This is typically achieved by first activating the carboxylic acid with a coupling agent (e.g., EDC/HOBt, HATU) or by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2] This reaction is fundamental in medicinal chemistry for linking molecular fragments.
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Esterification : Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acid chloride yields the corresponding ester.
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Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions of the Pyrazole Ring
The pyrazole ring is aromatic and can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The N1-tert-butyl group and the C3-carboxylic acid group (an electron-withdrawing group) will direct incoming electrophiles primarily to the C4 position.
Caption: Key derivatization reactions of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid.
Applications in Research and Drug Development
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, and 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid serves as a key intermediate in the synthesis of a wide array of biologically active compounds.
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Scaffold for Kinase Inhibitors : Many successful kinase inhibitors feature a pyrazole core that acts as a hinge-binding motif, interacting with the ATP-binding site of the target kinase. This compound provides a ready-made scaffold that can be elaborated at the C3 position to explore structure-activity relationships (SAR).[1]
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Building Block for Agrochemicals : Pyrazole derivatives are widely used as fungicides, herbicides, and insecticides in the agricultural sector.[7] The structural motifs provided by this molecule are relevant for the development of new agrochemicals.
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Fragment-Based Drug Discovery (FBDD) : As a relatively small and functionalized molecule, it can be used in FBDD campaigns. The carboxylic acid provides a vector for linking fragments or growing them into more potent, drug-like molecules.
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Versatile Intermediate : The dual functionality of the protected pyrazole nitrogen and the reactive carboxylic acid makes it an ideal starting material for multi-step syntheses of complex heterocyclic systems. Pyrazole derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[8]
Safety and Handling
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Hazard Statements : Analogous compounds are often classified with hazards such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9][10]
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Precautionary Measures :
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Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[11]
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Handling : Avoid breathing dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[9]
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Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
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Conclusion
1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid is a high-value chemical intermediate with significant applications in drug discovery and materials science. Its robust pyrazole core, combined with a metabolically stable tert-butyl group and a synthetically versatile carboxylic acid handle, makes it an indispensable tool for medicinal chemists. Understanding its properties, synthesis, and reactivity is key to leveraging its full potential in the development of novel therapeutic agents and other advanced materials.
References
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